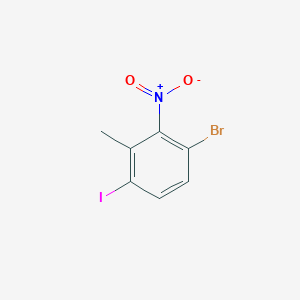
3-Bromo-6-iodo-2-nitrotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-iodo-3-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H5BrINO2 It is a derivative of benzene, featuring bromine, iodine, methyl, and nitro substituents
Méthodes De Préparation
The synthesis of 1-bromo-4-iodo-3-methyl-2-nitrobenzene typically involves multiple steps, including halogenation and nitration reactions. One common method involves the bromination of 3-methyl-2-nitrobenzene followed by iodination. The reaction conditions often require the use of solvents like carbon tetrachloride and reagents such as bromine and iodine. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Bromo-4-iodo-3-methyl-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions, such as using hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate. Common reagents and conditions for these reactions include palladium catalysts for cross-coupling reactions and reducing agents like lithium aluminum hydride for reduction reactions. .
Applications De Recherche Scientifique
1-Bromo-4-iodo-3-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers
Mécanisme D'action
The mechanism of action of 1-bromo-4-iodo-3-methyl-2-nitrobenzene involves its interaction with various molecular targets. For example, in substitution reactions, the compound acts as an electrophile, with the bromine or iodine atoms being replaced by nucleophiles. The nitro group, being an electron-withdrawing group, influences the reactivity of the compound by stabilizing the transition state during these reactions .
Comparaison Avec Des Composés Similaires
1-Bromo-4-iodo-3-methyl-2-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-4-nitrobenzene: Lacks the iodine and methyl groups, making it less reactive in certain substitution reactions.
4-Bromo-3-nitrotoluene: Similar structure but lacks the iodine atom, affecting its reactivity and applications.
1-Iodo-4-nitrobenzene: Lacks the bromine and methyl groups, influencing its chemical behavior and potential uses. The uniqueness of 1-bromo-4-iodo-3-methyl-2-nitrobenzene lies in its combination of substituents, which confer distinct reactivity and versatility in various chemical reactions
Propriétés
Formule moléculaire |
C7H5BrINO2 |
|---|---|
Poids moléculaire |
341.93 g/mol |
Nom IUPAC |
1-bromo-4-iodo-3-methyl-2-nitrobenzene |
InChI |
InChI=1S/C7H5BrINO2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,1H3 |
Clé InChI |
AYRXYXOSVYMUCN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1[N+](=O)[O-])Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


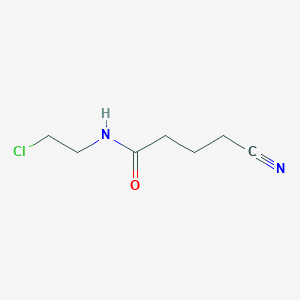
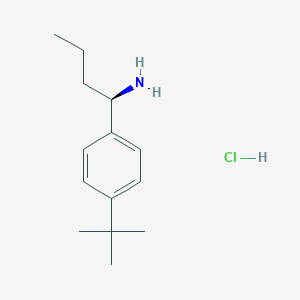
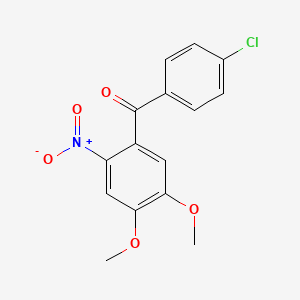
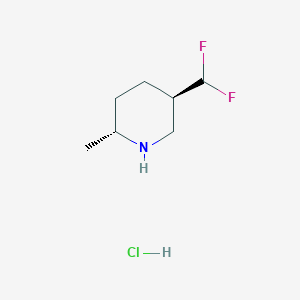
![3-Chloro-2-methylpyrido[3,4-b]pyrazine](/img/structure/B12989513.png)
![5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3'-pyrrolidine]](/img/structure/B12989518.png)
![5,7-Dichloro-N-(3,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12989525.png)

![2-(Piperidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12989533.png)
![7-(Tert-butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12989534.png)
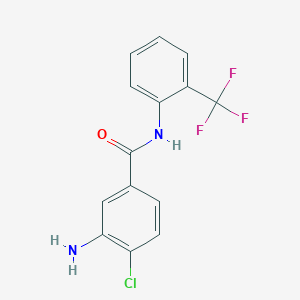

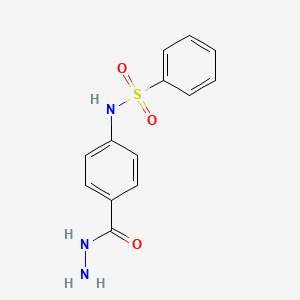
![2-(1-((R)-2-(((1S,4S)-4-hydroxycyclohexyl)oxy)-2-(2-methoxyphenyl)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid](/img/structure/B12989567.png)
